Methyl 2-(acetoxymethyl)acrylate vs. Methyl Methacrylate: Differential Impact of Steric Hindrance on Termination and Propagation Kinetics
At 60°C, methyl 2-(acetoxymethyl)acrylate (MAcMA) demonstrates a 20-fold reduction in termination rate constant (kt) and a 1.5-fold reduction in propagation rate constant (kp) relative to methyl methacrylate (MMA) [1]. This disparity results from steric hindrance by the 2-substituent, which selectively suppresses termination, enabling the synthesis of higher molecular weight homopolymers compared to MMA [1].
| Evidence Dimension | Radical Polymerization Rate Constants (60°C) |
|---|---|
| Target Compound Data | kp: Reduced by factor of ~1.5; kt: Reduced by factor of ~20 |
| Comparator Or Baseline | Methyl methacrylate (MMA): Baseline kp and kt values |
| Quantified Difference | kt reduced 20-fold; kp reduced 1.5-fold relative to MMA |
| Conditions | Homopolymerization at 60°C in benzene; propagating radicals quantified by ESR |
Why This Matters
This kinetic profile directly addresses the procurement need for monomers capable of achieving higher molecular weights in free-radical polymerizations, a performance outcome unattainable with standard methacrylates like MMA.
- [1] Sato, T., et al. Radical polymerization and copolymerization of methyl 2-(acyloxymethyl)acrylate as hindered 2-substituted acrylate. Polymer, 1995, 36(2), 413-419. View Source
